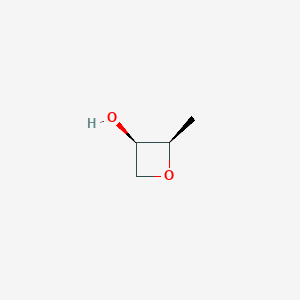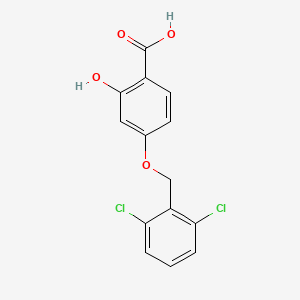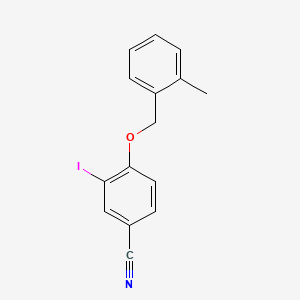
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile: is an organic compound with the molecular formula C15H12INO It is a derivative of benzonitrile, featuring an iodine atom at the 3-position and a 2-methylbenzyl group attached via an ether linkage at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 2-methylbenzyl alcohol.
Esterification: The 3-iodobenzoic acid is esterified with 2-methylbenzyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the corresponding ester.
Nitrile Formation: The ester is then converted to the nitrile by reacting it with a suitable reagent, such as hydroxylamine hydrochloride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, cyanides, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of primary amines.
科学研究应用
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
作用机制
The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
3-Iodo-4-methylbenzonitrile: Similar structure but lacks the 2-methylbenzyl group.
3-Iodo-5-methoxy-4-((2-methylbenzyl)oxy)benzonitrile: Contains an additional methoxy group at the 5-position.
Uniqueness
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H12INO |
|---|---|
分子量 |
349.17 g/mol |
IUPAC 名称 |
3-iodo-4-[(2-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H12INO/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |
InChI 键 |
BFMBAIPUZXRTEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


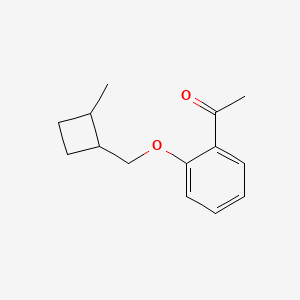
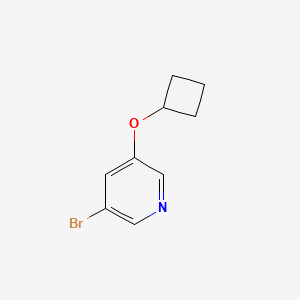
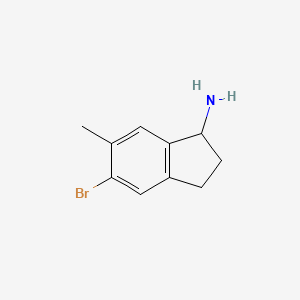
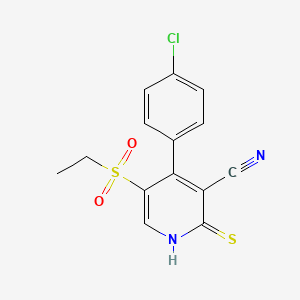
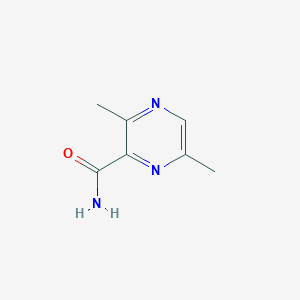

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
